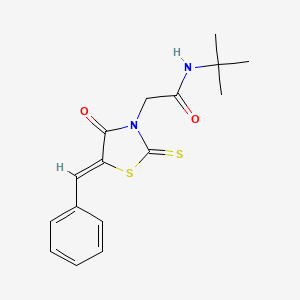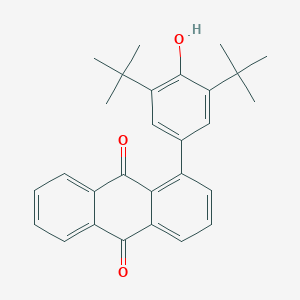![molecular formula C30H32N2O3S B5115938 N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B5115938.png)
N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide, also known as DBA, is a chemical compound that has been widely used in scientific research. Its unique chemical structure and properties have made it an important tool in studying various biological processes.
Mécanisme D'action
N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide acts as a competitive inhibitor of PKC by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its substrates and thus inhibits its activity. The binding of this compound to PKC is reversible and depends on the concentration of both this compound and PKC.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of PKC. This compound has also been found to enhance insulin secretion in pancreatic beta cells by activating the PKC pathway. In addition, this compound has been shown to inhibit platelet aggregation by blocking the activation of PKC in platelets.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of PKC and does not affect other kinases or enzymes. It is also relatively easy to synthesize and purify. However, this compound has some limitations. It has low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, this compound can be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for the use of N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide in scientific research. One area of interest is the development of new PKC inhibitors based on the structure of this compound. Another area of research is the use of this compound as a tool to study the role of PKC in various diseases such as cancer and diabetes. Finally, the development of new methods to improve the solubility and toxicity of this compound could expand its use in various experiments.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its unique chemical structure and properties. Its ability to inhibit PKC has made it an important tool in studying various biological processes. However, its limitations must be taken into consideration when using it in experiments. Future research on this compound could lead to the development of new drugs and treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide involves the reaction of 2-methyl-N-phenylbenzenesulfonamide with dibenzylamine and 2-chloro-1-propanol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified by recrystallization from a suitable solvent such as methanol. The yield of this compound is typically around 50-60%.
Applications De Recherche Scientifique
N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide has been used in various scientific research studies. It has been found to be an effective inhibitor of protein kinase C (PKC), which is an enzyme involved in many cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been used as a fluorescent probe to study the localization and dynamics of PKC in cells. In addition, this compound has been used as a tool to study the role of PKC in various physiological processes such as insulin secretion and platelet aggregation.
Propriétés
IUPAC Name |
N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3S/c1-25-13-11-12-20-30(25)36(34,35)32(28-18-9-4-10-19-28)24-29(33)23-31(21-26-14-5-2-6-15-26)22-27-16-7-3-8-17-27/h2-20,29,33H,21-24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTZIIBHLDQLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N(CC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5115868.png)


![4-[(1-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5115888.png)
![4-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5115896.png)
![1,7-diethyl-4-(3-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5115903.png)
![6-(4-chlorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5115911.png)
![3-ethyl-5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115921.png)
![N-(2-phenylethyl)-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5115935.png)

![N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide)](/img/structure/B5115954.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]benzamide](/img/structure/B5115960.png)

